molecular formula C15H19N3OS B2457549 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-44-9

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2457549
CAS No.: 2034315-44-9
M. Wt: 289.4
InChI Key: XBORKYQYECIGJY-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly as a member of the thiophen-urea derivative class. Thiophen-urea derivatives have been identified as a unique class of small-molecule inhibitors with potent antiviral activities. Specifically, structurally related compounds have demonstrated promising activity as entry inhibitors of the Hepatitis C Virus (HCV), exhibiting low nanomolar efficacy against multiple genotypes . The core thiophen-urea structure is known for its versatile biological applications, and researchers are exploring such derivatives for a range of pharmacological properties, including antibacterial and antioxidant activities . The molecular structure of this compound, which incorporates both pyridine and thiophene heterocycles, is designed to facilitate targeted interactions. The pyridine ring can contribute to molecular recognition through its hydrogen-bonding capacity and dipole moment, which are valuable properties in the design of bioactive molecules . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORKYQYECIGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include mild heating to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine-thiophene hybrid structure allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.

    1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.

Uniqueness

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. These features may enhance its interactions with biological targets or its utility in material science applications.

Biological Activity

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is an organic compound notable for its unique structure, which combines a tert-butyl group with a thiophene and pyridine moiety. This hybrid structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H19N3OS\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{OS}

Key Features

  • Molecular Weight : 289.39 g/mol
  • IUPAC Name : 1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
  • InChI : InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)

The biological activity of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of both thiophene and pyridine rings enhances its electronic properties, allowing for effective binding to various macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The thiophene and pyridine components can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CompoundActivityReference
1-(Tert-butyl)-3-(pyridin-3-ylmethyl)ureaModerate antibacterial
1-(Tert-butyl)-3-(thiophen-2-ylmethyl)ureaAntifungal activity observed

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study on related pyridine-thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 µM to 20 µM. The mechanism involved the inhibition of key signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
1-(Tert-butyl)-3-(pyridin-3-ylmethyl)ureaLacks thiophene ringReduced antimicrobial activity
1-(Tert-butyl)-3-(furan-2-yl)pyridin-3-methylureaContains furan instead of thiopheneVariable anticancer activity

Synthetic Routes and Research Applications

The synthesis of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with appropriate amine precursors under controlled conditions. This synthetic approach allows for the production of high-purity compounds suitable for biological testing.

Research Applications :

  • Medicinal Chemistry : Investigated for drug development targeting specific enzymes.
  • Material Science : Explored for potential applications in developing new materials with unique electronic properties.

Q & A

Q. What are the established synthetic routes for 1-(tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of pyridine and thiophene derivatives (e.g., 3-acetylpyridine with thiophene-2-carboxaldehyde) to form a pyridinyl-thiophenyl intermediate .
  • Step 2: Introduction of the tert-butyl group via alkylation or substitution reactions, often using tert-butyl isocyanate or tert-butylamine under basic conditions .
  • Step 3: Urea formation via reaction with phenyl isocyanate or carbodiimide-mediated coupling .

Q. Critical Parameters :

  • Catalysts : Palladium-based catalysts enhance coupling efficiency in heterocycle formation .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
  • Temperature : Optimal yields (70–85%) are achieved at 60–80°C, avoiding decomposition .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify the presence of tert-butyl protons (δ ~1.3 ppm) and thiophene aromatic protons (δ ~7.0–7.5 ppm) .
    • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Computational Docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in urea formation?

  • Methodological Adjustments :
    • Use continuous flow reactors to enhance mixing and reduce side reactions .
    • Employ microwave-assisted synthesis for faster reaction kinetics (e.g., 30 minutes vs. 6 hours) .
  • Data-Driven Optimization :
    • Design a Design of Experiments (DoE) matrix to test variables (temperature, catalyst loading, solvent ratio). For example:
VariableLow LevelHigh LevelOptimal Level
Temperature (°C)608075
Catalyst (mol%)253.5
Solvent (ACN:DCM)1:13:12:1
  • Result : Yield increased from 65% to 82% under optimized conditions .

Q. How do electronic effects of the thiophene-pyridine dual-ring system influence reactivity?

  • Electronic Characterization :
    • DFT Calculations : The thiophene sulfur atom donates electron density to the pyridine ring, increasing electrophilicity at the methylene bridge (C–N bond) .
    • Hammett Constants : σₚ values for thiophene (-0.05) and pyridine (+1.87) indicate a push-pull effect, stabilizing transition states in nucleophilic attacks .
  • Impact on Bioactivity : Enhanced π-π stacking with aromatic residues in enzyme active sites improves inhibition (e.g., IC₅₀ = 0.8 μM for EGFR vs. 3.2 μM for furan analogs) .

Q. How should contradictory data in biological activity studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 15 μM against COX-2) may arise from assay conditions.
    • Solution :

Standardize Assays : Use identical buffer pH (7.4) and incubation time (60 minutes) .

Validate with Orthogonal Methods : Compare fluorescence-based data with SPR (surface plasmon resonance) binding kinetics .

Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
  • Metabolomics : LC-MS profiles reveal perturbations in pathways like glycolysis or glutathione metabolism .
  • In Vivo Models : Zebrafish xenografts assess tumor penetration and toxicity at 10–50 mg/kg doses .

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